![molecular formula C27H22N4O7S3 B2999621 N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide CAS No. 494826-79-8](/img/structure/B2999621.png)
N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide
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Description
N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide is a useful research compound. Its molecular formula is C27H22N4O7S3 and its molecular weight is 610.67. The purity is usually 95%.
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Biological Activity
N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and the implications of its activity in various biological contexts.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of naphtho[1,8-bc]thiophene derivatives and subsequent modifications to incorporate sulfonyl and acetamide functional groups. The process often utilizes methods such as copper-catalyzed reactions and various coupling strategies to achieve the desired molecular architecture.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on cellular mechanisms. The following sections detail specific biological activities observed in studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Research has shown that naphtho[1,8-bc]thiophene derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Selectivity : Some derivatives have demonstrated selective cytotoxicity towards hypoxic cancer cells, making them potential candidates for targeted cancer therapies .
DNA Interaction
The ability of the compound to interact with DNA has been explored, highlighting its potential as a DNA-binding agent. Studies indicate that:
- DNA Affinity : While some related compounds showed poor affinity for DNA, modifications in the naphtho[1,8-bc]thiophene structure may enhance binding efficiency. This interaction could lead to interference with replication processes in cancer cells .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[4-[[11-[(4-acetamidophenyl)sulfamoyl]-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O7S3/c1-15(32)28-17-6-10-19(11-7-17)30-40(35,36)23-14-24(26-25-21(23)4-3-5-22(25)27(34)39-26)41(37,38)31-20-12-8-18(9-13-20)29-16(2)33/h3-14,30-31H,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKKSLCXPULIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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